molecular formula C22H17ClN6O2 B2442587 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1189734-49-3

1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2442587
CAS RN: 1189734-49-3
M. Wt: 432.87
InChI Key: VWWMSIHRJZQZAL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structural similarities to 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been synthesized and evaluated for their biological activities. A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines to investigate their cytotoxic and 5-lipoxygenase inhibition activities, which are relevant in cancer and inflammatory diseases. The structure-activity relationship analysis in this study provides insights into the chemical modifications that enhance these biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

El-sayed et al. (2017) explored the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds with functionalities related to the compound . These derivatives exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains, indicating potential applications in treating infectious diseases (El-sayed et al., 2017).

Adenosine Receptor Affinity

Another study by Harden et al. (1991) involved the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, investigating their affinity for A1 adenosine receptors. The study's findings suggest potential applications in modulating adenosine receptor activity, which is significant in cardiovascular, neurological, and other physiological processes (Harden et al., 1991).

Quantum Chemical Calculations

Saracoglu et al. (2019) conducted a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, closely related to the compound , focusing on their synthesis and quantum chemical calculations. The study provided insights into the molecular properties of these compounds, which are crucial for understanding their reactivity and interactions with biological targets (Saracoglu et al., 2019).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-4-3-5-15(8-13)20-26-19(31-27-20)11-28-12-24-21-17(22(28)30)10-25-29(21)16-7-6-14(2)18(23)9-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMSIHRJZQZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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